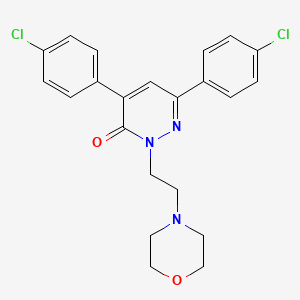

3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)-

Beschreibung

3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- (CAS: 23338-52-5) is a pyridazinone derivative characterized by a central pyridazinone ring substituted at positions 4 and 6 with para-chlorophenyl groups and at position 2 with a 2-morpholinoethyl chain . Its molecular formula is C₂₂H₂₁Cl₂N₃O₂, with a molecular weight of 430.33 g/mol.

Eigenschaften

CAS-Nummer |

23338-52-5 |

|---|---|

Molekularformel |

C22H21Cl2N3O2 |

Molekulargewicht |

430.3 g/mol |

IUPAC-Name |

4,6-bis(4-chlorophenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |

InChI |

InChI=1S/C22H21Cl2N3O2/c23-18-5-1-16(2-6-18)20-15-21(17-3-7-19(24)8-4-17)25-27(22(20)28)10-9-26-11-13-29-14-12-26/h1-8,15H,9-14H2 |

InChI-Schlüssel |

QTLVHDSYOYSDPA-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of p-Chlorophenyl Groups: This step may involve electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

Attachment of the Morpholinoethyl Group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxides.

Reduction: Reduction reactions could target the pyridazinone ring or the chlorophenyl groups, potentially leading to dechlorination.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to dechlorinated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact pathways would depend on the biological context and the specific activity of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogues:

Positional Isomerism of Chlorophenyl Substituents

- Target Compound: 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)-3(2H)-pyridazinone Substituents: Para-chlorophenyl groups at positions 4 and 4. Molecular Weight: 430.33 g/mol .

- Analog 1: 4,6-bis(m-chlorophenyl)-2-(2-morpholinoethyl)-3(2H)-pyridazinone (CAS: 23338-43-4) Substituents: Meta-chlorophenyl groups at positions 4 and 5. Molecular Weight: 430.33 g/mol .

- Key Difference : The para-substituted compound likely exhibits stronger electron-withdrawing effects and higher symmetry compared to the meta isomer. Meta substitution may reduce steric hindrance and alter binding interactions in biological systems.

Substituent Electronic Effects: Chloro vs. Methoxy

- Analog 2: 4,6-bis(4-methoxyphenyl)-2-(2-morpholinoethyl)-3(2H)-pyridazinone (CAS: 23338-54-7) Substituents: Para-methoxyphenyl groups.

- Key Difference: Methoxy groups are electron-donating, which could increase electron density on the pyridazinone ring compared to electron-withdrawing chloro groups. This may enhance solubility but reduce stability in oxidative environments.

Simplified Derivatives with Single Phenyl Groups

- Analog 3: 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone Substituents: A single phenyl group at position 2 and an amino group at position 4. Molecular Formula: Not fully detailed, but simpler structure .

Fluorinated PET Imaging Analogues

- Analog 4 : [¹⁸F]Fmpp1–3 (from )

- Key Difference: While these analogues share a pyridazinone core, their tert-butyl and triazole substituents enhance lipophilicity (log P ~1.5–2.0) compared to the target compound. The morpholinoethyl group in the target may confer better aqueous solubility despite similar log P ranges.

Research Implications and Gaps

- Structural Insights: The bis(p-chlorophenyl) configuration in the target compound likely enhances binding to hydrophobic pockets in proteins or enzymes, whereas morpholinoethyl may mediate hydrogen bonding .

- Data Limitations : Experimental log P, solubility, and biological activity data for the target compound are absent in the provided evidence. Comparative studies with its m-chlorophenyl and methoxy analogues are needed.

- Synthetic Utility: The morpholinoethyl chain in the target compound could serve as a modular site for further derivatization, similar to fluorinated analogues in .

Biologische Aktivität

3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by relevant research findings and data tables.

- Molecular Formula : C21H18Cl2N2O

- Molecular Weight : 417.285 g/mol

- Density : 1.31 g/cm³

- Boiling Point : 557.1 °C at 760 mmHg

- Flash Point : 290.7 °C

These properties indicate a stable compound with potential for various applications in medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives of pyridazinones exhibit significant antimicrobial properties. In particular, studies have reported that certain derivatives of 3(2H)-pyridazinone demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Pyridazinone derivatives are also noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

| Compound | COX Inhibition Activity | Reference |

|---|---|---|

| N-substituted derivatives of pyrrolo[3,4-d]pyridazinone | Significant COX-2 inhibitory activity |

The ability to selectively inhibit COX-2 over COX-1 is particularly valuable in reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of pyridazinone derivatives on various cell lines. Most compounds tested showed minimal cytotoxicity while maintaining significant biological activity.

| Compound | Cell Line Tested | Cytotoxic Effect | Reference |

|---|---|---|---|

| Pyridazinone derivatives | Various cancer cell lines | Non-cytotoxic at therapeutic doses |

This characteristic is essential for their potential use in therapeutic applications.

Synthesis and Evaluation of Derivatives

A study conducted on the synthesis of new pyridazinone derivatives revealed promising results in terms of biological activity. The synthesized compounds were tested for antibacterial, antifungal, and cytotoxic activities, demonstrating significant efficacy against various pathogens while exhibiting low toxicity profiles.

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against common fungal strains. This broad-spectrum activity enhances the therapeutic potential of pyridazinones in treating infections caused by resistant microorganisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.